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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

Cat. No.: B147095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-
Hydroxytetrahydrofuran (CzHsO32), a key heterocyclic compound relevant in various chemical
and pharmaceutical research domains. This document outlines the interpretation of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by
detailed experimental protocols and a logical workflow for spectral analysis.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of
3-Hydroxytetrahydrofuran.

Table 1: *H NMR Spectral Data
Solvent: CDCIs, Reference: TMS (0 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.46 Multiplet 1H H-3 (CH-OH)
~4.04 Multiplet 1H H-5a (O-CHz)
~3.95 Multiplet 1H H-2a (O-CHz)
~3.82 Multiplet 1H H-5b (O-CHz)
~3.74 Multiplet 1H H-2b (O-CH2)
~2.05 Multiplet 1H H-4a (CH2)
~1.90 Multiplet 1H H-4b (CH-2)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the specific
instrument and experimental conditions.

Table 2: *C NMR Spectral Data

Solvent: CDCIs, Reference: TMS (0 ppm)

Chemical Shift (8) ppm Carbon Type Assighment
~70.0 CH C-3 (CH-OH)
~68.0 CH: C-2 (O-CH2)
~67.0 CH: C-5 (O-CH2)
~35.0 CH: C-4 (CH2)

Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: IR Spectral Data
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Wavenumber (cm~12)

Intensity

Functional Group
Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)[1][2]
3000-2850 Medium-Strong C-H stretch (alkane)[3][4]
C-O stretch (ether and
1300-1000 Strong
secondary alcohol)[1][3][4]
1470-1450 Medium C-H bend (alkane)[4]

Table 4: Mass Spectrometry Data

mlz Relative Intensity (%) Assignment

88 ~10 [M]* (Molecular lon)
87 ~1 [M-H]*

70 ~15 [M-H20]*

58 ~82 [C3HeO]*

57 100 [CsHs0]* (Base Peak)
43 ~20 [C2H30]*

31 ~40 [CHsO]*

Note: Fragmentation patterns can be complex and may vary with the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a

liquid organic compound such as 3-Hydroxytetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 3-Hydroxytetrahydrofuran is prepared by dissolving

approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCIs). A small amount of tetramethylsilane (TMS) is added as an
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internal standard for chemical shift referencing (& = 0.00 ppm). The solution is then
transferred to a 5 mm NMR tube.

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or higher for *H NMR, is used.

o Data Acquisition:

o H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a
relaxation delay to ensure quantitative integration.

o 13C NMR: A proton-decoupled 3C NMR spectrum is acquired. A larger number of scans is
typically required due to the lower natural abundance of the 13C isotope. The spectral width
should encompass the expected range for carbon chemical shifts (e.g., 0-220 ppm).

o Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum. The
chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a liquid sample like 3-Hydroxytetrahydrofuran, a thin film is
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

 Instrumentation: An FT-IR spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample compartment, and the infrared spectrum
is acquired. The spectrum is typically recorded over the range of 4000-400 cm~1. Multiple
scans are averaged to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry (MS)
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o Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or through a gas chromatography (GC) column for separation from any impurities.

« lonization: Electron lonization (El) is a common method for small organic molecules. The
sample is bombarded with a high-energy electron beam, causing the molecule to ionize and
fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis and structure
elucidation of an organic compound like 3-Hydroxytetrahydrofuran.
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Spectral Analysis Workflow for 3-Hydroxytetrahydrofuran
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Caption: Logical workflow for the spectral analysis of 3-Hydroxytetrahydrofuran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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